Lipophilicity (LogP) Differentiation: 5-Methylfuran vs. Unsubstituted Furan at the 2-Position of 5-Nitrobenzimidazole
The 5-methyl group on the furan ring increases lipophilicity relative to the unsubstituted furan analog. 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole has a calculated LogP of 3.56, compared to a predicted LogP of approximately 2.8 for 2-(furan-2-yl)-5-nitro-1H-benzo[d]imidazole (CAS 27146-12-9) based on the loss of one methylene contribution . This LogP difference of ~0.76 log units translates to approximately a 5.8-fold higher theoretical partition coefficient, which may influence membrane permeability, protein binding, and pharmacokinetic distribution [1]. The increased LogP approaches the optimal range (3–5) for oral bioavailability while maintaining the polar surface area below 90 Ų.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.56; PSA = 87.64 Ų; MW = 243.22 g/mol |
| Comparator Or Baseline | 2-(Furan-2-yl)-5-nitro-1H-benzo[d]imidazole (CAS 27146-12-9): predicted LogP ~2.8; PSA = 87.64 Ų (est.); MW = 229.19 g/mol |
| Quantified Difference | ΔLogP ≈ +0.76 (5.8-fold higher partition coefficient); ΔMW = +14.03 g/mol; PSA unchanged |
| Conditions | Calculated values from Chemsrc database using fragment-based prediction; PSA calculated via topological polar surface area method |
Why This Matters
For procurement decisions, the ~0.76 LogP unit increase of the 5-methylfuran analog relative to the unsubstituted furan analog provides a quantifiable advantage in lipophilicity-driven assays where membrane penetration is critical, without exceeding drug-likeness thresholds.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46, 3–26. View Source
